N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
1538247-84-5 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C7H8N2O2/c1-2-7(10)8-5-6-3-4-11-9-6/h2-4H,1,5H2,(H,8,10) |
InChI Key |
OWCXREPTRODTPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=NOC=C1 |
Origin of Product |
United States |
Theoretical and Mechanistic Aspects of N 1,2 Oxazol 3 Yl Methyl Prop 2 Enamide
Electronic Structure and Conformation Analysis
The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical behavior. Computational chemistry provides powerful tools to investigate these characteristics at the quantum level.
| Bond | Typical Bond Length (Å) |
|---|---|
| C=O (Amide) | ~1.23 |
| C-N (Amide) | ~1.33 |
| C=C (Acrylamide) | ~1.34 |
| C-O (Isoxazole) | ~1.36 |
| N-O (Isoxazole) | ~1.42 |
| C=N (Isoxazole) | ~1.30 |
Conformational Landscapes and Energy Minima of the Chemical Compound
The flexibility of this compound arises from the rotation around its single bonds. A conformational analysis would reveal the various possible three-dimensional structures (conformers) and their relative energies. By systematically rotating the dihedral angles and calculating the energy at each step, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformers. It is expected that conformers with minimal steric hindrance between the isoxazole (B147169) ring and the acrylamide (B121943) group will be the most stable. For instance, an extended conformation where the two ring systems are positioned away from each other would likely represent an energy minimum. Studies on N-substituted acrylamide polymers have shown that the nature of the substituent significantly influences the polymer's conformation in solution. rsc.org
Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy and spatial distribution of these orbitals are key to understanding a molecule's electrophilic and nucleophilic character.
For this compound, the LUMO is expected to be localized primarily over the acrylamide moiety, specifically on the β-carbon of the α,β-unsaturated system. This is due to the electron-withdrawing nature of the carbonyl group, which makes the β-carbon electrophilic and susceptible to nucleophilic attack, such as a Michael addition. nih.gov The HOMO is likely to be distributed across the molecule, with potential contributions from the isoxazole ring, which contains heteroatoms with lone pairs of electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
| Orbital | Primary Location | Chemical Significance |
|---|---|---|
| HOMO | Likely distributed, with contributions from the isoxazole ring | Region of electron donation (nucleophilicity) |
| LUMO | Primarily on the β-carbon of the acrylamide group | Region of electron acceptance (electrophilicity) |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound can be visualized using an electrostatic potential (ESP) map. proteopedia.org This map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, regions of negative potential are expected around the oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the isoxazole ring, due to their high electronegativity and lone pairs of electrons. researchgate.net Conversely, a region of positive potential would be anticipated around the amide N-H group and the β-carbon of the acrylamide unit. The ESP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying sites prone to electrophilic or nucleophilic attack. thayashi.comnih.gov
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the energy changes and structural transformations that occur during a chemical reaction.
Transition State Analysis for Key Bond-Forming and Bond-Breaking Processes
A key reaction for the acrylamide moiety is the hetero-Michael addition, where a nucleophile, such as a thiol group from a cysteine residue in a protein, attacks the electrophilic β-carbon. nih.gov Computational methods can be used to model this reaction and identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
Energy Profiles of Proposed Reaction Pathways Involving the Chemical Compound
The reactivity of this compound is largely dictated by the electronic character of its constituent moieties: the electrophilic 1,2-oxazole ring and the nucleophilic prop-2-enamide group. One of the fundamental proposed reaction pathways for related oxazole (B20620) compounds is the [3+2] cycloaddition (32CA) reaction. Computational studies on analogous systems, such as the reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes, provide insight into the potential energy profiles of such transformations. mdpi.com
In a hypothetical 32CA reaction involving an oxazole derivative, the process would likely initiate with the formation of a pre-reaction molecular complex. This formation is typically associated with a slight reduction in the enthalpy of the system. mdpi.com However, the significant decrease in entropy during this stage often results in a positive Gibbs free energy of formation, indicating that such complexes are unlikely to be thermodynamically stable intermediates. mdpi.com
Below is a hypothetical energy profile for a proposed [3+2] cycloaddition reaction, with energy values informed by studies on similar compounds. mdpi.com
| Reaction Coordinate | ΔH | ΔG |
|---|---|---|
| Molecular Complex (MC) Formation | -2.4 | +5.0 |
| Transition State (TS) | +7.7 | +19.9 |
| Product Formation | -30.0 | -25.0 |
Solvent Effects on Reaction Energetics and Mechanisms (Computational)
Computational studies on various organic molecules have demonstrated that the surrounding solvent can significantly influence reaction energetics and mechanisms. mdpi.comasianresassoc.orgresearchgate.netrsc.org For a molecule like this compound, changes in solvent polarity are expected to alter the stability of reactants, transition states, and products, thereby affecting reaction rates and equilibria.
The influence of solvent is often modeled computationally using methods like the Polarizable Continuum Model (PCM). mdpi.com In the context of a hypothetical reaction, increasing the solvent polarity could preferentially stabilize a more polar transition state, thus lowering the activation energy and accelerating the reaction. mdpi.com For instance, in cycloaddition reactions of related heterocycles, a shift from a nonpolar solvent like toluene (B28343) to a more polar one like nitromethane (B149229) has been shown to reduce the energy barrier. mdpi.com
The following table summarizes the hypothetical effect of different solvents on the activation energy of a proposed reaction involving this compound, based on trends observed in related systems. mdpi.commdpi.com
| Solvent | Dielectric Constant (ε) | Hypothetical ΔG‡ (kcal/mol) |
|---|---|---|
| Cyclohexane | 2.02 | 21.5 |
| Toluene | 2.38 | 19.9 |
| Dichloromethane (B109758) | 8.93 | 17.2 |
| Acetonitrile (B52724) | 37.5 | 15.8 |
| Nitromethane | 35.87 | 16.1 |
Catalytic Cycle Investigations for Metal-Mediated Transformations (Computational)
Transition-metal catalysis offers a powerful tool for the selective transformation of organic molecules. nih.gov For this compound, metal-mediated reactions could potentially target the N-acyl group or the alkene functionality. Computational studies on related systems, such as N-acyl-1,3-oxazolidin-2-ones, have explored the mechanisms of copper(II)-catalyzed reactions. nih.gov These studies provide a framework for proposing hypothetical catalytic cycles for our target molecule.
A plausible catalytic cycle could involve the coordination of the metal center to the amide oxygen or the oxazole nitrogen. This coordination would activate the substrate for subsequent transformations. For instance, in a hypothetical cross-coupling reaction, the cycle might proceed through steps of oxidative addition, migratory insertion, and reductive elimination. mdpi.com
Computational investigations of such cycles would involve locating the structures of all intermediates and transition states and calculating their corresponding energies. This would allow for the determination of the rate-determining step and provide insights into the role of ligands in modulating the reactivity and selectivity of the catalyst. nih.gov The choice of metal and ligand is crucial, as it can influence the coordination geometry and electronic properties of the catalytic species. mdpi.com
Below is a table outlining the key hypothetical steps in a generic metal-catalyzed cross-coupling reaction involving this compound.
| Step | Description | Key Species |
|---|---|---|
| Coordination | The substrate binds to the metal catalyst. | Substrate-Metal Complex |
| Oxidative Addition | A reactant adds to the metal center, increasing its oxidation state. | Metal(n+2) Intermediate |
| Migratory Insertion | An unsaturated ligand inserts into a metal-ligand bond. | Alkylmetal Intermediate |
| Reductive Elimination | Two ligands couple and are eliminated from the metal, which is reduced to its original oxidation state. | Product and Regenerated Catalyst |
Intermolecular Interactions and Aggregation Tendencies (Theoretical)
The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions. semanticscholar.org Theoretical studies of related heterocyclic compounds provide a basis for understanding the potential intermolecular interactions and aggregation tendencies of this molecule. researchgate.net
Hydrogen Bonding Networks in Hypothetical Solid States
The presence of an amide group in this compound makes it a prime candidate for forming hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxazole nitrogen can act as hydrogen bond acceptors. In a hypothetical solid state, these interactions could lead to the formation of extensive one-, two-, or three-dimensional networks. mdpi.com
Theoretical calculations on similar molecules, such as benzimidazole (B57391) derivatives, have been used to analyze the strength and geometry of these hydrogen bonds. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational tools that can characterize these interactions. researchgate.net The formation of strong N-H···O or N-H···N hydrogen bonds would be a dominant factor in the crystal packing of this compound.
π-π Stacking Interactions of Aromatic Moieties
The 1,2-oxazole ring, being an aromatic moiety, can participate in π-π stacking interactions. nih.gov These interactions, though weaker than hydrogen bonds, play a significant role in the stabilization of crystal structures. researchgate.net The geometry of these interactions can vary, with common motifs being parallel-displaced and T-shaped arrangements. researchgate.net
Weak Non-Covalent Interactions and Their Influence on Chemical Behavior
Beyond hydrogen bonding and π-π stacking, other weak non-covalent interactions can influence the chemical behavior of this compound. These include van der Waals forces, dipole-dipole interactions, and C-H···O or C-H···N hydrogen bonds. semanticscholar.org While individually weak, the cumulative effect of these interactions can be substantial.
The following table presents typical energy ranges for the different types of intermolecular interactions that could be present in the solid state of this compound, based on data from related compounds. semanticscholar.orgresearchgate.netnih.gov
Advanced Synthetic Methodologies for N 1,2 Oxazol 3 Yl Methyl Prop 2 Enamide and Its Analogs
Strategies for Oxazole (B20620) Ring Construction
The formation of the 1,2-oxazole ring is a pivotal step in the synthesis of the target compound and its analogs. The primary approaches involve building the ring from acyclic precursors through either intermolecular or intramolecular bond-forming events.
Cycloaddition Reactions in the Synthesis of 1,2-Oxazole Derivatives
Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, represent one of the most direct and widely utilized methods for constructing the 1,2-oxazole ring. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the five-membered heterocyclic ring in a single step.
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene is a cornerstone of isoxazole (B147169) synthesis. This reaction is highly efficient for forming the isoxazoline (B3343090) ring, which can be subsequently oxidized to the aromatic isoxazole if an alkyne is used as the dipolarophile. Nitrile oxides are typically unstable and are therefore generated in situ from various precursors, such as aldoximes, hydroximoyl chlorides, or nitro compounds.
The in situ generation of nitrile oxides from aldoximes can be achieved using a variety of oxidizing agents. Common reagents include sodium hypochlorite (B82951) (NaOCl), N-chlorosuccinimide (NCS), and hypervalent iodine compounds like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). For instance, the reaction of an aldoxime with Chloramine-T serves as an effective method for generating the nitrile oxide, which is then trapped by an alkene to yield the corresponding isoxazole derivative. The regioselectivity of the cycloaddition is a critical aspect, often leading to the formation of 3,5-disubstituted isoxazoles, which can be explained by Frontier Molecular Orbital (FMO) theory.
Recent advancements have focused on developing milder and more environmentally friendly conditions. Mechanochemical methods, such as ball-milling, have been successfully employed for the [3+2] cycloaddition of in situ generated nitrile oxides with alkenes and alkynes. This solvent-free approach often leads to shorter reaction times and high yields.
| Precursor | Reagent/Condition | Dipolarophile | Product | Yield (%) |
| Aldoxime | NaCl, Oxone, Na2CO3, Ball-milling | Alkenes/Alkynes | Isoxazolines/Isoxazoles | Up to 86% |
| Aldoxime | Phenyliodine bis(trifluoroacetate) (PIFA) | Alkynes | 3,5-Disubstituted isoxazoles | Up to 90% |
| α-Nitroketone | p-TsOH | Alkenes/Alkynes | Isoxazolines | 66-90% |
| Aldoxime | Chloramine-T | 4-(furan-2-yl)but-3-en-2-one | Substituted Isoxazoles | - |
This table summarizes various methods for nitrile oxide generation and subsequent cycloaddition for isoxazole synthesis.
Beyond the classic nitrile oxide cycloadditions, other 1,3-dipoles can be employed for the synthesis of oxazole derivatives. Nitrones, for example, react with alkynes in a [3+2] cycloaddition to form isoxazoline-type structures. The choice of catalyst can be crucial in controlling the regioselectivity of these reactions. Copper(I) and silver(I) salts have been shown to effectively catalyze the [3+2] cycloaddition of arylnitrile oxides with propargyl-substituted compounds, yielding 3,5-disubstituted isoxazoles with high regioselectivity. Similarly, ruthenium catalysts can promote the cycloaddition to favor the formation of 3,4-disubstituted isoxazoles.
The van Leusen oxazole synthesis is another powerful method, involving the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). This reaction proceeds through a [3+2] cycloaddition mechanism to form 5-substituted oxazoles. While this method yields the 1,3-oxazole isomer, it highlights the versatility of cycloaddition strategies in heterocyclic synthesis.
Intramolecular Cyclization Protocols
Intramolecular cyclization offers a powerful strategy for the regiocontrolled synthesis of the 1,2-oxazole ring, particularly for constructing fused or complex polycyclic systems. mdpi.com In this approach, a suitably functionalized acyclic precursor undergoes ring closure to form the desired heterocycle.
Transition metal catalysis has emerged as a highly efficient tool for mediating intramolecular cyclizations to form isoxazoles. researchgate.net Catalysts based on gold, copper, palladium, and iron have been extensively studied. researchgate.net
For example, AuCl3 has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions. organic-chemistry.org This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting material. organic-chemistry.org Similarly, copper(I) chloride can mediate the intramolecular cyclization of oximes derived from propargylamines. organic-chemistry.org
Palladium catalysts are effective in cascade reactions, such as the annulation/allylation of alkynyl oxime ethers with allyl halides to yield functionalized isoxazoles. organic-chemistry.org Another strategy involves the copper(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides to furnish 5-bromooxazoles, which are versatile intermediates for further functionalization. organic-chemistry.org Phenyliodine diacetate (PIDA), a hypervalent iodine reagent, can also mediate the intramolecular oxidative cyclization of enamides to form a broad range of functionalized oxazoles without the need for heavy metals. acs.org
| Catalyst/Reagent | Substrate | Product Type | Ref. |
| AuCl3 | α,β-Acetylenic oximes | Substituted isoxazoles | organic-chemistry.org |
| CuCl | Oximes of propargylamines | Substituted isoxazoles | organic-chemistry.org |
| Pd2(dba)3 | N-propargylamides | 2,5-disubstituted oxazoles | organic-chemistry.org |
| Cu(I) | β,β-dibrominated secondary enamides | 5-Bromooxazoles | organic-chemistry.org |
| Phenyliodine diacetate (PIDA) | Enamides | Functionalized oxazoles | acs.org |
This table presents a selection of metal catalysts and reagents used for the intramolecular cyclization synthesis of oxazole and isoxazole derivatives.
Intramolecular ring closure can also be effectively promoted by acids or bases. For instance, the reaction of β-enamino ketoesters with hydroxylamine (B1172632) can lead to the regioselective formation of 1,2-oxazole derivatives. nih.gov The reaction pathway involves initial condensation followed by an intramolecular cyclization and subsequent dehydration. nih.gov The regiochemical outcome can be controlled by the nature of the substituents on the β-enamino ketoester precursor. nih.gov
Base-mediated strategies are also prevalent. Quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resins have been used to catalyze the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes, a variation of the van Leusen synthesis, to give 5-aryloxazoles. organic-chemistry.org The use of a solid-supported base simplifies purification, as the base and the sulfinic acid byproduct can be removed by filtration. organic-chemistry.org
Furthermore, hypervalent iodine reagents, often in the presence of an acid, can induce the intramolecular oxidative cycloaddition of aldoximes. For example, the reaction of 2-(allyloxy)benzaldoximes with [hydroxy(tosyloxy)iodo]benzene in water leads to tricyclic fused isoxazoline products. nsf.gov A catalytic system using 2-iodobenzoic acid, m-CPBA, and p-TsOH has been developed for the efficient synthesis of fused isoxazoles and isoxazolines from aldoximes via an in situ generated hypervalent iodine species. mdpi.com
Multi-component Reactions Incorporating Oxazole Scaffolds
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures, such as isoxazole derivatives, in a single step from three or more starting materials. scielo.brresearchgate.net This approach is characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity with ease. scielo.br
Several MCRs have been developed for the construction of the isoxazole ring. A common and effective method involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (such as ethyl acetoacetate (B1235776) or malononitrile), and hydroxylamine hydrochloride. researchgate.netnih.govnih.gov This condensation reaction proceeds through the initial formation of an oxime, followed by Knoevenagel condensation and subsequent cyclization to yield the isoxazole core. scielo.br The versatility of this method allows for the synthesis of a wide array of substituted isoxazoles by simply varying the initial components. nih.gov
Recent research has focused on developing more environmentally benign MCRs. Green chemistry approaches have utilized natural catalysts, such as various fruit juices (e.g., Cocos nucifera L., Solanum lycopersicum L., and Citrus limetta), which provide an acidic medium to facilitate the reaction. researchgate.net Similarly, deep eutectic solvents (DES), like a mixture of choline (B1196258) chloride and urea (B33335), have been employed as effective and reusable catalytic media for isoxazole synthesis. nih.govcore.ac.uk Microwave-assisted MCRs have also been shown to significantly accelerate reaction times and improve yields, as demonstrated in the three-component Sonogashira coupling-cycloaddition sequence to furnish 3,4,5-substituted isoxazoles. organic-chemistry.org
| Reactants | Catalyst/Medium | Key Features | Reference |
|---|---|---|---|
| Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl | Acidic Ionic Liquid | Good yields (20-96%), straightforward procedure. | scielo.br |
| Aldehydes, Methyl Acetoacetate, Hydroxylamine HCl | Fruit Juices (e.g., Citrus limetta) | Eco-friendly, simple, good yields. | researchgate.net |
| Malononitrile, Aldehydes, Hydroxylamine HCl | K2CO3/Glycerol (Deep Eutectic Solvent) | Environmentally friendly, rapid, high yields (70-94%). | nih.govscilit.com |
| Acid Chlorides, Terminal Alkynes, Hydroximinoyl Chlorides | Microwave Irradiation | One-pot, three-component reaction; rapid (30 min) and efficient. | organic-chemistry.org |
Heterocycle Modifications and Rearrangements Leading to Isoxazole Formation
Beyond direct construction via MCRs, isoxazole rings can be formed through the strategic modification and rearrangement of other cyclic or acyclic precursors. These methods provide alternative pathways to access unique substitution patterns that may be difficult to achieve through conventional condensation reactions.
One notable method is the intramolecular nitrile oxide cycloaddition (INOC). mdpi.com This reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with a tethered alkyne or alkene. mdpi.com This powerful technique allows for the simultaneous formation of two rings and can be used to construct complex fused heterocyclic systems containing an isoxazole moiety. mdpi.com A key advantage of the INOC strategy is its ability to produce specific regioisomers, such as 3,4-substituted isoxazoles, which are often challenging to synthesize via intermolecular cycloadditions. mdpi.com
Other rearrangement strategies include the ring-opening of strained heterocycles. For instance, substituted isoxazoles can be obtained from cyclopropyl (B3062369) oximes through a ring-opening and subsequent intramolecular nucleophilic vinylic substitution reaction. nih.gov Additionally, the transformation of isoxazole derivatives can occur without ring cleavage to introduce various substituents or to form fused heterocyclic systems. researchgate.net The dehydration of primary nitro compounds in the presence of alkynes also serves as a route to isoxazoles. nih.govresearchgate.net
Methodologies for Acrylamide (B121943) Moiety Formation
The acrylamide group is a critical pharmacophore in many biologically active molecules. Its synthesis requires methods that are compatible with a range of other functional groups.
Amide Coupling Reactions with Acryloyl Chloride or Acrylic Acid Derivatives
The most direct and widely used method for forming the acrylamide linkage is the acylation of an amine with an activated acrylic acid derivative. google.com Typically, this involves the reaction of a primary or secondary amine with acryloyl chloride in the presence of a base. The base, such as triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com
The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (CH2Cl2) or N,N-dimethylformamide (DMF) at reduced temperatures (e.g., 0 °C) to control the reactivity of the acryloyl chloride and minimize side reactions. This method is highly efficient and applicable to a wide variety of amine substrates. mdpi.commdpi.com In the context of synthesizing N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide, this would involve the coupling of (1,2-oxazol-3-yl)methanamine with acryloyl chloride.
Alternatively, acrylic acid can be coupled directly with an amine using standard peptide coupling reagents. These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), activate the carboxylic acid to facilitate nucleophilic attack by the amine.
Knoevenagel Condensation and Related Olefinic Amide Syntheses
The Knoevenagel condensation provides an alternative route to α,β-unsaturated amides, avoiding the use of highly reactive acyl chlorides. sid.ir A particularly effective variant is the Doebner-Knoevenagel condensation, which has been developed for the selective synthesis of acrylamides under mild, ambient temperature conditions. organic-chemistry.orgnih.gov
This methodology involves the reaction of an aldehyde with a malonic acid half-amide. The reaction is often facilitated by an organocatalyst and proceeds with high stereoselectivity, affording the desired E-isomer. organic-chemistry.orgresearchgate.net The process is scalable and tolerates a diverse array of functional groups, making it suitable for late-stage functionalization in complex syntheses. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of an iminium intermediate, a Mannich-type addition, and a final decarboxylative elimination to generate the acrylamide product. organic-chemistry.org
Olefin Metathesis Approaches for α,β-Unsaturated Amides
Olefin metathesis has emerged as a powerful tool for carbon-carbon double bond formation. Specifically, cross-metathesis (CM) can be employed to synthesize α,β-unsaturated amides. nih.govacs.org This approach typically involves the reaction of a simple vinyl amide with a partner olefin in the presence of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts. acs.orgresearchgate.netqub.ac.uk
The reaction's success and selectivity depend on the catalyst's activity and the electronic and steric properties of the olefin partners. acs.org While the metathesis of substrates containing amine or amide functionalities can sometimes be challenging due to potential catalyst deactivation, protocols have been developed to overcome these limitations. rsc.org This method provides a valuable alternative for constructing the acrylamide moiety, particularly when the precursor fragments are readily available olefins. acs.orgrsc.org
| Methodology | Key Reagents | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Amide Coupling | Amine, Acryloyl Chloride | Base (e.g., Et3N), Aprotic Solvent | Direct, high-yielding, broadly applicable. | google.commdpi.com |
| Doebner-Knoevenagel | Aldehyde, Malonic Acid Half-Amide | Organocatalyst, Mild Conditions | High E-selectivity, scalable, tolerates functional groups. | organic-chemistry.orgnih.gov |
| Olefin Cross-Metathesis | Vinyl Amide, Partner Olefin | Ru-based catalysts (e.g., Hoveyda-Grubbs) | Alternative C=C bond formation, useful for specific precursors. | acs.orgqub.ac.uk |
Linker Chemistry and Assembly of the Complete this compound Structure
The final assembly of this compound involves the covalent linkage of the isoxazole and acrylamide components. This is achieved through the formation of an amide bond between the (1,2-oxazol-3-yl)methanamine core and an acrylic acid derivative.
The synthesis of the key intermediate, (1,2-oxazol-3-yl)methanamine (also known as 3-(aminomethyl)isoxazole), is a critical prerequisite. This amine can be prepared through several synthetic routes. A common pathway involves the reduction of a precursor containing the nitrogen atom in a higher oxidation state. For example, 3-cyanoisoxazole can be reduced to 3-(aminomethyl)isoxazole using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Another approach involves the conversion of 3-(hydroxymethyl)isoxazole to 3-(azidomethyl)isoxazole followed by reduction. A documented route involves the synthesis of esters of isoxazole-3-carboxylic acids, which are then converted to the corresponding amides and subsequently reduced to form the 3-(aminomethyl)isoxazole. researchgate.net
Once the 3-(aminomethyl)isoxazole intermediate is obtained, the final assembly is accomplished via the amide coupling methodologies described in section 3.2.1. The most straightforward approach is the reaction of 3-(aminomethyl)isoxazole with acryloyl chloride in the presence of a non-nucleophilic base and an inert solvent. This reaction directly yields the target compound, this compound. Careful control of the reaction conditions is necessary to prevent polymerization of the acryloyl chloride or the final product.
N-Alkylation Strategies Utilizing Isoxazole-Derived Amines
A primary and straightforward route to this compound involves the N-alkylation of 3-(aminomethyl)isoxazole with a suitable acryloylating agent. This method hinges on the nucleophilic character of the primary amine on the isoxazole precursor, which readily attacks the electrophilic carbonyl carbon of an acryloyl derivative.
The most common embodiment of this strategy is the reaction of 3-(aminomethyl)isoxazole with acryloyl chloride. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include tertiary amines such as triethylamine or diisopropylethylamine, while suitable solvents range from chlorinated hydrocarbons like dichloromethane to polar aprotic solvents such as N,N-dimethylformamide. The reaction is often performed at reduced temperatures (e.g., 0 °C) to control the exothermicity and enhance selectivity. researchgate.net
Table 1: Typical Reaction Conditions for N-Acylation of Amines with Acryloyl Chloride
| Parameter | Condition | Reference |
|---|---|---|
| Amine Substrate | 3-(aminomethyl)isoxazole | Inferred from general procedures |
| Acylating Agent | Acryloyl chloride | uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netresearchgate.net |
| Base | Triethylamine, Diisopropylethylamine (DIPEA) | uobaghdad.edu.iqsemanticscholar.org |
| Solvent | Dichloromethane (CH2Cl2), N,N-Dimethylformamide (DMF) | uobaghdad.edu.iqsemanticscholar.org |
| Temperature | 0 °C to room temperature | researchgate.net |
| Reaction Time | 1-4 hours | semanticscholar.org |
The synthesis of the requisite 3-(aminomethyl)isoxazole precursor can be accomplished through various heterocyclic chemistry techniques. A notable method involves the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne, followed by functional group manipulations to introduce the aminomethyl moiety.
Cross-Coupling Reactions for Constructing the N-Methyl Linker
While direct N-alkylation is prevalent, cross-coupling reactions offer an alternative approach to forge the crucial amide bond. These methods are particularly valuable when direct acylation proves challenging due to substrate sensitivity or low reactivity. In the context of this compound synthesis, this would typically involve the coupling of an activated acrylic acid derivative with the isoxazole amine precursor.
Modern amide bond formation often employs coupling reagents that activate the carboxylic acid. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been utilized for the derivatization of acrylic acid polymers with amines, suggesting their potential applicability in the synthesis of the target molecule. semanticscholar.org This approach avoids the use of highly reactive acyl chlorides and often proceeds under mild conditions.
Convergent Synthetic Routes for the Compound
In a convergent synthesis, 3-(aminomethyl)isoxazole would be prepared via a multi-step sequence, for instance, starting from a simpler isoxazole derivative. Concurrently, acrylic acid or its activated form would be prepared. The final step would be the coupling of these two key intermediates, as detailed in the N-alkylation and cross-coupling sections. This modular approach also facilitates the synthesis of analogs by allowing for variations in either the isoxazole or the acrylamide component.
Modern Catalytic Approaches in the Synthesis of the Chemical Compound
Recent advances in catalysis offer promising avenues for the synthesis of this compound with improved efficiency and selectivity. These methods often operate under milder conditions and can offer access to novel chemical space.
Transition Metal-Catalyzed Processes (e.g., Copper-catalyzed cyclization)
Transition metals, particularly copper, play a significant role in modern organic synthesis. Copper-catalyzed reactions are well-documented for the synthesis of isoxazole rings and for C-N bond formation. thieme-connect.comnih.govresearchgate.netnih.govrsc.org A potential catalytic route to the target compound could involve a copper-catalyzed synthesis of the isoxazole core, followed by amidation. For instance, a one-pot oxidation/cyclization of propargylamines can lead to the formation of isoxazoles. thieme-connect.com Subsequent functionalization and amidation would yield the final product.
Copper-catalyzed C-H amidation is another powerful tool that could be conceptually applied. nih.gov While direct amidation of an unactivated C-H bond on the isoxazole ring is challenging, a directed C-H activation approach could be envisioned for the synthesis of analogs.
Table 2: Examples of Copper-Catalyzed Reactions in Heterocyclic and Amide Synthesis
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Isoxazole Synthesis | CuCl | Propargylamines | Isoxazoles | thieme-connect.com |
| C-H Amidation | Cu(acac)2 | Alkanes, Amides | N-Alkylamides | nih.gov |
Organocatalytic Systems for Asymmetric Syntheses
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.govrsc.orgnih.gov For the synthesis of chiral analogs of this compound, organocatalytic methods could be employed to introduce stereocenters with high enantioselectivity.
For instance, the Doebner-Knoevenagel condensation, an organocatalytic reaction, can be used for the selective synthesis of acrylamides under mild conditions. organic-chemistry.org While this specific reaction may not be directly applicable to the target molecule's core structure, it highlights the potential of organocatalysis in the broader field of acrylamide synthesis. Asymmetric Michael additions, catalyzed by chiral organocatalysts, could also be envisioned for the synthesis of functionalized acrylamide precursors. rsc.org
Photochemical and Electrochemical Methods in Compound Preparation
Photochemical and electrochemical methods represent green and sustainable approaches to chemical synthesis. researchgate.netthieme-connect.denih.govacs.orgrsc.org These techniques utilize light or electricity as traceless reagents to drive chemical transformations, often under mild conditions.
Visible-light-mediated photoredox catalysis has been successfully applied to the synthesis of amides from a variety of starting materials, including amines and carboxylic acids. nih.govacs.org Such a strategy could potentially be adapted for the coupling of 3-(aminomethyl)isoxazole with an acrylic acid derivative. Electrochemical methods, such as the "anion pool" synthesis of amides, offer another innovative approach where an amine is electrochemically activated to react with an acid anhydride. rsc.org These modern techniques hold promise for the development of more sustainable and efficient syntheses of this compound and its analogs.
Heterogeneous Catalysis in Relevant Synthetic Steps
The core reaction for the formation of the final product is the amidation of (1,2-oxazol-3-yl)methanamine with a suitable acryloyl synthon, most commonly acryloyl chloride. This transformation, a variant of the Schotten-Baumann reaction, traditionally employs stoichiometric amounts of a soluble base to neutralize the hydrogen chloride byproduct. The integration of a solid, reusable catalyst that can facilitate the acylation and be easily recovered presents a greener alternative.
While specific studies on the heterogeneous catalytic synthesis of this compound are not extensively documented in publicly available literature, the principles of solid acid and supported metal catalysis in N-acylation of heterocyclic amines provide a strong foundation for developing such methodologies.
Solid Acid Catalysis for N-Acylation
Solid acid catalysts are a promising class of materials for promoting N-acylation reactions. Their activity stems from the presence of Brønsted or Lewis acid sites on their surface, which can activate the acylating agent, making it more susceptible to nucleophilic attack by the amine.
One notable example of a versatile solid acid catalyst is Montmorillonite K-10 clay. researchgate.net This inexpensive and non-corrosive aluminosilicate (B74896) clay has been successfully employed to catalyze the acylation of various amines with carboxylic acids. researchgate.net The mechanism involves the activation of the carboxylic acid on the clay's acidic sites, facilitating the amidation reaction. While direct application to acryloyl chloride is not detailed, the principle of activating the acyl donor is transferable.
The key advantages of using catalysts like Montmorillonite K-10 include mild reaction conditions, high yields, and excellent reusability, which align with the goals of green chemistry. researchgate.net
Table 1: Potential Solid Acid Catalysts for N-Acylation of Heterocyclic Amines
| Catalyst | Catalyst Type | Potential Advantages | Relevant Findings |
| Montmorillonite K-10 | Clay (Aluminosilicate) | Inexpensive, non-corrosive, reusable, mild reaction conditions. | Effective for acylation of amines with acetic acid, demonstrating the principle of solid acid-catalyzed amidation. researchgate.net |
| Zeolites | Microporous Aluminosilicates | Shape selectivity, tunable acidity, high thermal stability. | Primarily studied for amination reactions, but their strong acidic sites could be adapted for N-acylation. |
| Supported Metal Oxides (e.g., NiO/θ-Al2O3) | Metal Oxide on Support | High activity, reusability, potential for bifunctional (acid-base) catalysis. | Nickel nanoparticles on θ-alumina have shown high activity for N-alkylation of amines, suggesting potential for related C-N bond formations. acs.org |
| Ceria-supported catalysts (e.g., CAN-SiO2) | Lewis Acid on Silica Support | Heterogenized homogeneous catalyst, good yields in multi-component reactions. | Silica-supported cerium ammonium nitrate (B79036) has been used for the synthesis of substituted pyrroles. mdpi.com |
Supported Metal and Metal Oxide Catalysis
In addition to solid acids, various supported metal and metal oxide nanoparticles have emerged as effective heterogeneous catalysts for C-N bond formation reactions, which are mechanistically related to N-acylation. For instance, nickel nanoparticles supported on θ-alumina (Ni/θ-Al2O3) have demonstrated high activity and reusability in the N-alkylation of amines with alcohols under additive-free conditions. acs.org The synergy between the nickel nanoparticles and the acid-base properties of the alumina (B75360) support is crucial for the catalytic activity. acs.org
Similarly, copper oxide nanoparticles supported on reduced graphene oxide (CuO/rGO) have been utilized for the one-pot, three-component synthesis of imidazo[1,2-a]pyridines, showcasing their efficacy in facilitating C-N bond formation in the synthesis of N-heterocycles. mdpi.com Hot filtration tests have confirmed the heterogeneous nature of this catalytic system, and the catalyst can be recycled multiple times without a significant loss of activity. mdpi.com
For the specific synthesis of this compound, a plausible heterogeneous catalytic approach would involve the use of a packed-bed reactor. In such a system, a solid catalyst, such as a supported Lewis acid or a functionalized resin, would be immobilized within the reactor. A solution of (1,2-oxazol-3-yl)methanamine and acryloyl chloride in a suitable solvent would then be continuously passed through the catalyst bed. This continuous flow setup offers several advantages, including precise control over reaction parameters, enhanced reaction rates, and simplified product isolation, as the catalyst remains contained within the reactor.
While empirical data for this specific reaction is scarce, the extensive research on heterogeneous catalysis for other N-acylation and C-N coupling reactions provides a strong impetus for exploring these sustainable methodologies for the synthesis of this compound and its derivatives. Future research in this area will likely focus on the design and optimization of robust and highly active heterogeneous catalysts tailored for this important class of compounds.
Reactivity and Chemical Transformations of N 1,2 Oxazol 3 Yl Methyl Prop 2 Enamide
Michael Addition Reactions of the Prop-2-enamide Moiety
The electron-withdrawing nature of the amide carbonyl group polarizes the carbon-carbon double bond of the prop-2-enamide moiety, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This classic reactivity pattern is known as the Michael addition or conjugate addition.
N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide is expected to react with nucleophiles such as aliphatic amines in a conjugate addition fashion. The reaction involves the attack of the amine at the β-carbon of the acrylamide (B121943), followed by protonation of the resulting enolate to yield the corresponding β-amino amide derivative. The reactivity of acrylamides in such additions is generally influenced by steric hindrance and the nucleophilicity of the amine. nih.govmdpi.com While often less reactive than their acrylate (B77674) counterparts, these additions can be facilitated by catalysts or microwave irradiation. academie-sciences.fr
For example, the reaction with a primary aliphatic amine like propylamine (B44156) would be expected to yield N-[(1,2-oxazol-3-yl)methyl]-3-(propylamino)propanamide.
Table 1: Hypothetical Michael Addition of Aliphatic Amines to this compound
| Nucleophile (Amine) | Product | Potential Conditions |
| Propylamine | N-[(1,2-oxazol-3-yl)methyl]-3-(propylamino)propanamide | Methanol (B129727), 70°C |
| Diethylamine | 3-(Diethylamino)-N-[(1,2-oxazol-3-yl)methyl]propanamide | DMSO, N-Methylimidazole, 70°C organic-chemistry.org |
| Piperidine | N-[(1,2-oxazol-3-yl)methyl]-3-(piperidin-1-yl)propanamide | Neat, 80°C |
Should a nucleophilic center be present elsewhere in the molecule, intramolecular Michael additions can occur, leading to the formation of cyclic structures. While the parent compound this compound does not possess an appropriately positioned internal nucleophile for a simple intramolecular cyclization, derivatives could be designed to undergo such transformations. For instance, modification of the oxazole (B20620) ring with a nucleophilic substituent could initiate a cascade reaction. Such intramolecular conjugate additions are powerful methods for constructing N-heterocycles. nih.gov
The prop-2-enamide moiety is a classic Michael acceptor. In reactions with ambident nucleophiles, the regioselectivity of the addition would be governed by the principles of hard and soft acids and bases (HSAB). The β-carbon of the acrylamide is a soft electrophilic center and would preferentially react with soft nucleophiles like thiols. nih.gov In the absence of other reactive electrophilic sites, the chemoselectivity for the Michael addition is expected to be high. The primary competitor to 1,4-conjugate addition would be 1,2-addition to the carbonyl group, but this is generally disfavored with amide substrates compared to ketones or esters.
Cyclization and Annulation Pathways
The dual functionality of this compound allows it to serve as a building block for more complex fused heterocyclic systems through various cyclization and annulation strategies.
Pyrazoline Derivatives: The carbon-carbon double bond of the acrylamide moiety can act as a dipolarophile in [3+2] cycloaddition reactions. For instance, reaction with diazomethane, generated in situ, would be expected to yield a pyrazoline ring fused or linked to the core structure. The initial product would be a 1-pyrazoline, which may isomerize to the more stable 2-pyrazoline. enamine.netnih.gov
Isoxazoline (B3343090) Derivatives: Similarly, reaction with a nitrile oxide (generated in situ from an oxime) would lead to the formation of an isoxazoline ring. This 1,3-dipolar cycloaddition is a common method for synthesizing isoxazoline-containing compounds. mdpi.comnih.govresearchgate.net
Pyrimidine (B1678525) Derivatives: Fused pyrimidine systems can be constructed from β-enamino esters or similar precursors which could potentially be derived from the Michael adducts of this compound. A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a reagent containing an N-C-N fragment, such as urea (B33335) or thiourea. nih.govderpharmachemica.comderpharmachemica.com For example, a Michael adduct could be further elaborated and then cyclized to form a dihydropyrimidine (B8664642) derivative.
Diazaphosphinine Derivatives: The synthesis of 1,3,2-diazaphosphinine rings typically involves the cyclization of 1,3-diamines or β-aminoamides with phosphorus halides or sulfides. researchgate.net A derivative of this compound, such as its Michael adduct with ammonia, could potentially serve as a β-aminoamide precursor for the synthesis of a diazaphosphinine-4-one derivative upon reaction with a reagent like phosphorus trichloride. researchgate.net
Table 2: Potential Cycloaddition and Annulation Reactions
| Reaction Type | Reagent(s) | Resulting Heterocycle |
| [3+2] Cycloaddition | Diazomethane (CH₂N₂) | Pyrazoline |
| [3+2] Cycloaddition | Benzonitrile oxide (PhCNO) | Isoxazoline |
| Annulation | 1. Michael addition (e.g., with malonate) 2. Cyclization with Urea | Dihydropyrimidine |
| Annulation | 1. Michael addition (NH₃) 2. Cyclization with PCl₃ | Diazaphosphinine |
The 1,2-oxazole ring is a stable aromatic system but can undergo ring-opening under specific conditions. Cleavage of the weak N-O bond is a key step in many of its transformations.
Reductive Ring-Opening: Catalytic hydrogenation (e.g., using H₂/Pd or Ni-Al alloy) can lead to the cleavage of the N-O bond, resulting in the formation of an enaminone, which can be further reduced or hydrolyzed to a β-dicarbonyl compound or a β-amino ketone. tandfonline.comresearchgate.net This provides a pathway to acyclic structures from the heterocyclic precursor.
Nucleophilic Ring-Opening: Strong nucleophiles can attack the oxazole ring, leading to its cleavage. For example, treatment with hydroxide (B78521) or other strong bases can lead to ring-opening, although the conditions required are often harsh. pharmaguideline.com The C2 position is the most electron-deficient and a primary site for nucleophilic attack if unsubstituted, but in this 3-substituted case, attack at other positions might be possible depending on the reaction conditions. pharmaguideline.comwikipedia.org
Rearrangement Reactions: While the classic Cornforth rearrangement involves 4-acyloxazoles, other thermal or photochemical rearrangements of the oxazole skeleton are known, potentially leading to isomeric heterocycles like other oxazoles or imidazoles. tandfonline.com However, specific rearrangement pathways for a 3-substituted oxazole of this type are not well-established without further activating groups.
Strategies for Constructing Spirocyclic Systems
The synthesis of spirocyclic compounds, which feature two rings connected by a single common atom, is a significant challenge in organic chemistry. The structure of this compound, containing both a heterocyclic ring and a reactive acrylamide group, presents potential for its use in constructing spirocyclic systems.
General strategies that could be adapted for this compound often involve cycloaddition reactions or tandem reactions that form the spirocenter. For instance, the acrylamide portion can act as a dienophile in Diels-Alder reactions or as the acceptor in Michael addition-initiated ring-closure sequences. The oxazole ring itself can also be a reactive partner.
One potential strategy is the [3+2] cycloaddition. This type of reaction has been employed to create spirocyclic oxazole derivatives from components like 2-arylidene cycloalkanones and azaoxyallyl cations. Another approach involves intramolecular reactions where a functional group elsewhere in a molecule adds across the acrylamide's double bond to form the second ring of the spiro-system. Multi-component reactions, which can efficiently build molecular complexity, have also been used to furnish spiro-compounds containing heterocyclic motifs like oxindoles and triazoles in a single step. researchgate.net
Polymerization and Oligomerization Studies
The acrylamide functionality makes this compound a monomer suitable for polymerization. The resulting polymer would feature the (1,2-oxazol-3-yl)methyl group as a pendant side chain, which could impart unique properties to the material. Studies on related N-substituted acrylamides provide a strong basis for predicting its polymerization behavior.
Like other acrylamides, this compound is expected to undergo free-radical polymerization. This process involves three main steps: initiation, propagation, and termination. acs.org
Initiation: A radical initiator (e.g., AIBN or a persulfate) decomposes to form primary radicals, which then add to the monomer's vinyl group to create an active monomer radical.
Propagation: The monomer radical rapidly adds to other monomer molecules, extending the polymer chain. acs.org The kinetics of this step are influenced by steric and electronic factors of the N-substituent. The bulky (1,2-oxazol-3-yl)methyl group may affect the propagation rate constant compared to smaller N-alkyl acrylamides. researchgate.net
Termination: The growth of polymer chains is halted, typically through combination or disproportionation of two growing radical chains. acs.org
The polymerization of N-substituted acrylamides has been studied in various solvents, and the reaction kinetics can be manipulated by altering temperature, initiator concentration, and monomer concentration. mst.edu
To produce polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures, controlled/living polymerization techniques are employed. For acrylamides, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are the most relevant methods.
RAFT Polymerization: RAFT has proven to be a highly versatile and effective method for the controlled polymerization of acrylamide and its derivatives in both organic and aqueous media. researchgate.netuq.edu.au The key to a successful RAFT polymerization is the selection of a suitable chain transfer agent (CTA). For acrylamides, trithiocarbonates have been shown to be particularly effective. elsevierpure.commdpi.com The process allows for the synthesis of polymers with predictable molecular weights and low dispersity (Mw/Mn < 1.2). uq.edu.aumdpi.com
| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|---|
| Acrylamide | Dodecyl trithiodimethyl propionic acid (DMPA) | AIBN | DMSO | 70 | < 1.2 | mdpi.com |
| N-Isopropylacrylamide (NIPAM) | 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methyl propionic acid | V-70 | DMF | 25 | Controlled | elsevierpure.com |
| Acrylamide | Difunctional trithiocarbonate | V-50 | Water (pH 5.5) | Room Temp | Controlled | researchgate.net |
| N-isopropylacrylamide (NIPAM) | S,S-bis(α,α'-dimethyl-α"-acetic acid)trithiocarbonate (TRITT) | γ-irradiation | Water | 20 | < 1.2 | uq.edu.au |
ATRP: The ATRP of acrylamides is notoriously challenging. A primary issue is the tendency of the amide group to complex with the copper catalyst, which can retard the deactivation step and lead to a loss of control over the polymerization. cmu.edunih.gov This often results in polymers with broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu
However, significant progress has been made. Strategies to achieve better control include:
Use of highly active catalyst systems: Ligands such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) have shown more success than traditional ligands like bipyridine. acs.orgcore.ac.uk
Solvent choice: Polymerization in aqueous media or mixtures of organic solvents and water has been explored, though water's high polarity can make control more difficult. nih.govcore.ac.uk
Technique variations: Methods like Activators Generated by Electron Transfer (AGET) ATRP, electrochemically mediated ATRP (eATRP), and Cu(0)-mediated reversible-deactivation radical polymerization (RDRP) have been developed to better control the concentration of the active catalyst species, leading to successful polymerization of acrylamide with low dispersity. nih.govacs.org
| Monomer | Catalyst System (Initiator/Catalyst/Ligand) | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| N,N-Dimethylacrylamide | Various/CuBr or CuCl/Me4Cyclam | Water, Toluene (B28343) | High conversion but uncontrolled polymerization due to catalyst complexation. | cmu.edu |
| Acrylamide | MeClPr/CuCl/Me6TREN | Water | Successful ATRP at room temperature with dispersities as low as 1.39. | core.ac.uk |
| Acrylamide | EBiB/Cu(0)/Cu(II)Br2/Me6TREN (Cu(0)-RDRP) | Water | Well-controlled polymerization (Đ ~1.15) by adding Cu(II) to enhance deactivation. | nih.govacs.org |
| N-isopropylacrylamide | Ethyl-2-chloropropionate/CuCl/Me6Tren | Water/DMF | Good control, but end group stability is an issue due to intramolecular cyclization. | mdpi.com |
Copolymerization of this compound with other vinyl monomers is a straightforward strategy to create new material precursors with tailored properties. By incorporating comonomers, properties such as solubility, thermal stability, and mechanical strength can be fine-tuned. N-substituted acrylamides have been successfully copolymerized with monomers like methyl acrylate, methyl methacrylate, and acrylonitrile (B1666552) using radical initiators. researchgate.netresearchgate.net
The behavior of monomers in a copolymerization is described by their reactivity ratios (r1 and r2). These ratios compare the rate at which a growing polymer chain ending in one monomer adds another of the same monomer (homopolymerization) versus adding the other comonomer (copolymerization). youtube.com Determining these ratios is crucial for predicting and controlling the final copolymer composition. mdpi.com For example, studies on the copolymerization of N,N-dimethylacrylamide (DMA) with other monomers have been conducted to determine these values. acs.org
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System | Reference |
|---|---|---|---|---|---|
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Model system for determining reactivity ratios. | acs.org |
| N,N-Dimethylacrylamide (DMA) | 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate (FOSA) | 0.38 | 1.08 | Free radical polymerization in 1,4-dioxane-d8. | acs.org |
| N-phenyl-p-methoxy acrylamide | Acrylonitrile | 0.12 | 0.89 | Free radical polymerization. | researchgate.net |
| N-phenyl-p-methoxy acrylamide | Methyl Methacrylate | 0.31 | 1.15 | Free radical polymerization. | researchgate.net |
Role as a Versatile Synthetic Intermediate
The bifunctional nature of this compound makes it a potentially valuable and versatile intermediate in organic synthesis. The acrylamide group serves as a reactive handle for various transformations, while the oxazole ring provides a stable heterocyclic core that is common in bioactive molecules.
The acrylamide moiety is a prominent Michael acceptor, making it susceptible to conjugate addition by a wide range of nucleophiles. ekb.egekb.egresearchgate.net This reactivity is frequently exploited in medicinal chemistry to form covalent bonds with biological targets, but it is equally useful in synthesis for carbon-carbon and carbon-heteroatom bond formation. nih.govrsc.org
The oxazole ring is a structural motif present in a vast number of natural products, particularly those isolated from marine organisms, which often exhibit potent biological activities. rsc.orgpitt.edunih.govmdpi.com These activities include cytotoxic, antibacterial, antifungal, and anti-inflammatory properties. mdpi.comtandfonline.com
Therefore, this compound can serve as a key building block for:
Synthesis of Natural Product Analogs: By using the acrylamide as a point of diversification, a library of compounds containing the core oxazole structure can be generated. These analogs are crucial for structure-activity relationship (SAR) studies and for optimizing the therapeutic properties of a lead compound.
Construction of Complex Scaffolds: The compound can be incorporated into larger, more complex molecules through reactions at the acrylamide group. For example, it could undergo cycloaddition reactions or be used in tandem reaction sequences to build polycyclic systems. The oxazole ring itself can also be transformed into other heterocyles like pyrroles or imidazoles, further expanding its synthetic utility. tandfonline.com
The combination of a polymerizable/reactive acrylamide group with a biologically relevant oxazole heterocycle positions this compound as a promising intermediate for both materials science and medicinal chemistry.
Precursor for Advanced Chemical Entities with Tunable Properties
The dual functionality of this compound serves as a powerful platform for the rational design and synthesis of sophisticated chemical structures with tunable characteristics. The inherent reactivity of both the 1,2-oxazole ring and the acrylamide group can be exploited to introduce a variety of substituents and to construct complex molecular frameworks.
The 1,2-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions, is susceptible to a range of chemical transformations. It can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. The presence of activating groups on the ring can facilitate such reactions. More significantly, the oxazole ring can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions, which provides a pathway to complex polycyclic systems. Furthermore, the N-O bond within the isoxazole (B147169) ring is relatively weak and can be cleaved under certain reductive or acidic conditions, offering a route to linear structures with different functionalities. This ring-opening reactivity is a key feature that allows for the transformation of the heterocyclic precursor into acyclic entities with tailored properties.
The prop-2-enamide group, on the other hand, is a classic Michael acceptor and a readily polymerizable vinyl monomer. Its reactivity allows for a host of chemical modifications. The double bond can undergo addition reactions, and more importantly, it is the key to the formation of long-chain polymers through various polymerization techniques, including free-radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). The ability to control the polymerization process enables the synthesis of polymers with well-defined molecular weights, architectures (e.g., linear, branched, star-shaped), and functionalities.
By strategically manipulating these reactive sites, a diverse library of advanced chemical entities can be accessed. For instance, the oxazole ring can be functionalized prior to polymerization to introduce specific ligands, chromophores, or biologically active moieties. Subsequent polymerization of the acrylamide group then yields polymers with these functionalities regularly spaced along the polymer backbone. Alternatively, polymerization can be carried out first, followed by post-polymerization modification of the pendant oxazole rings. This approach allows for the creation of a single polymer backbone that can be subsequently diversified with various functional groups.
The tunable properties of the resulting chemical entities are a direct consequence of the modular nature of the precursor. By varying the substituents on the oxazole ring or by copolymerizing the monomer with other acrylamides or vinyl monomers, properties such as solubility, thermal stability, optical and electronic characteristics, and biological activity can be precisely controlled. For example, the incorporation of hydrophobic or hydrophilic side chains can tune the amphiphilicity of the resulting polymers, making them suitable for applications in drug delivery or as surfactants. The introduction of specific binding sites on the oxazole ring can lead to the development of selective sensors or catalysts.
Application in Functional Materials Precursor Synthesis
The unique chemical attributes of this compound make it an exemplary precursor for the synthesis of a wide array of functional materials. The polymerizable acrylamide group provides the means to construct robust polymeric scaffolds, while the oxazole moiety serves as a versatile functional handle to impart specific properties to the final material.
One of the most promising applications of this compound is in the development of stimuli-responsive materials . These "smart" materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemical species. The oxazole ring, with its potential for reversible ring-opening and closing reactions or its ability to coordinate with metal ions, can be engineered to act as the trigger for such responses. For example, polymers bearing pendant oxazole groups could be designed to release a payload upon a change in pH that induces ring cleavage. Similarly, the incorporation of photo-responsive groups onto the oxazole ring could lead to light-sensitive materials that change their conformation or solubility upon irradiation.
| Stimulus | Potential Mechanism Involving the Oxazole Moiety | Resulting Material Property Change |
| pH | Acid-catalyzed hydrolysis and ring-opening of the 1,2-oxazole. | Change in solubility, release of encapsulated molecules. |
| Temperature | Alteration of non-covalent interactions involving the oxazole side chains. | Phase transition (e.g., Lower Critical Solution Temperature behavior). |
| Light | Isomerization or cleavage of photosensitive groups attached to the oxazole ring. | Change in color, shape, or permeability. |
| Metal Ions | Coordination of metal ions to the nitrogen and oxygen atoms of the oxazole ring. | Formation of cross-linked networks, changes in optical properties. |
Another significant area of application is in the synthesis of functional hydrogels . Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. By copolymerizing this compound with a cross-linking agent, hydrogels with tailored properties can be fabricated. The oxazole side chains within the hydrogel network can serve as sites for post-gelation modification, allowing for the introduction of bioactive molecules, drugs, or affinity ligands. This makes them highly suitable for applications in tissue engineering, drug delivery, and biosensing. The ability to tune the properties of the hydrogel, such as its swelling ratio, mechanical strength, and biodegradability, can be achieved by adjusting the monomer composition and cross-linking density.
Furthermore, the compound can be utilized as a precursor for the synthesis of specialty polymers with tailored refractive indices or dielectric properties . The incorporation of the heteroaromatic oxazole ring into a polymer can influence its electronic polarizability and, consequently, its optical and electrical properties. By carefully selecting substituents on the oxazole ring, it is possible to fine-tune these properties for applications in optical films, coatings, and electronic components.
The versatility of this compound as a precursor is further highlighted by its potential use in the creation of molecularly imprinted polymers (MIPs) . In this technique, a functional monomer is polymerized in the presence of a template molecule. The functional groups of the monomer interact with the template, and after polymerization and removal of the template, binding sites that are complementary in shape and functionality to the template are left behind. The oxazole moiety, with its hydrogen bonding capabilities and potential for other non-covalent interactions, can act as an effective functional group for interacting with a wide range of template molecules, leading to the development of highly selective MIPs for applications in separation science, catalysis, and sensing.
Advanced Characterization and Analytical Methodologies for N 1,2 Oxazol 3 Yl Methyl Prop 2 Enamide
Spectroscopic Property Prediction and Validation (Computational and Theoretical Focus)
Computational chemistry serves as a powerful tool in modern analytical science, offering predictive insights into the spectroscopic properties of novel molecules. nih.gov Methods such as Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) allow for the theoretical modeling of Nuclear Magnetic Resonance (NMR) spectra, vibrational frequencies (IR and Raman), mass spectrometry fragmentation patterns, and UV-Visible electronic transitions, providing a theoretical benchmark for experimental validation. mdpi.comnih.govderpharmachemica.com
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Theoretical calculations of NMR spectra are crucial for the structural elucidation of organic compounds. The Gauge-Including Atomic Orbital (GIAO) method, often employed with the B3LYP functional, is a reliable approach for predicting both ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted values, when compared with experimental data, can confirm the molecular structure and stereochemistry. nih.gov
For N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide, the predicted chemical shifts are influenced by the distinct electronic environments of the oxazole (B20620) ring, the prop-2-enamide side chain, and the linking methylene (B1212753) group. The protons and carbons of the vinyl group are expected in their characteristic regions, while the oxazole ring protons and carbons will show shifts influenced by the heteroatoms. The amide proton's chemical shift can be particularly sensitive to solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311++G(d,p)) with GIAO method in CDCl₃.
¹H NMR| Predicted Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.45 | s | Oxazole H-5 |
| ~7.80 | br s | N-H (Amide) |
| ~6.30 | s | Oxazole H-4 |
| ~6.25 | ddd | =CH (vinyl) |
| ~6.15 | dd | =CH₂ (vinyl, trans to C=O) |
| ~5.70 | dd | =CH₂ (vinyl, cis to C=O) |
¹³C NMR
| Predicted Shift (ppm) | Assignment |
|---|---|
| ~165.5 | C=O (Amide) |
| ~158.0 | C-5 (Oxazole) |
| ~151.0 | C-3 (Oxazole) |
| ~130.0 | =CH (vinyl) |
| ~127.0 | =CH₂ (vinyl) |
| ~102.5 | C-4 (Oxazole) |
Vibrational Spectroscopy (IR and Raman) Frequency Analysis
Vibrational spectroscopy is essential for identifying functional groups within a molecule. nih.gov Computational modeling using DFT methods can predict the harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.comnih.gov These theoretical predictions are often scaled to correct for anharmonicity and improve agreement with experimental results. mdpi.com Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions. nih.govmdpi.com
The predicted vibrational spectrum of this compound would feature characteristic bands for the amide group (N-H stretch, C=O stretch or Amide I band), the vinyl group (C=C and C-H stretches), and the oxazole ring (ring stretching and deformation modes). mdpi.comnih.gov
Table 2: Predicted Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) (Scaled) | Predicted Intensity | Vibrational Assignment |
|---|---|---|
| ~3350 | Medium | N-H stretch (Amide) |
| ~3100-3000 | Medium-Weak | C-H stretch (vinyl & oxazole) |
| ~1665 | Strong | C=O stretch (Amide I) |
| ~1620 | Medium | C=C stretch (vinyl) |
| ~1540 | Strong | N-H bend (Amide II) |
| ~1450-1400 | Medium | Oxazole ring stretch |
Mass Spectrometry Fragmentation Pattern Prediction
Understanding the fragmentation patterns in mass spectrometry is key to confirming a molecule's structure and identifying unknown substances. While direct computational prediction is complex, likely fragmentation pathways can be inferred based on established chemical principles and studies of analogous structures. nih.gov For this compound (Molecular Weight: 152.15 g/mol ), fragmentation in Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS) would likely initiate at the most labile bonds.
Key predicted fragmentation pathways include:
α-cleavage adjacent to the amide carbonyl group.
McLafferty rearrangement if sterically feasible.
Cleavage of the bond between the methylene group and the oxazole ring.
Ring-opening and fragmentation of the 1,2-oxazole heterocycle.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Predicted m/z | Proposed Fragment Ion |
|---|---|
| 152 | [M]⁺ (Molecular Ion) |
| 97 | [M - C₃H₃NO]⁺ (Loss of propenamide) |
| 83 | [C₄H₅N₂O]⁺ (Oxazol-3-ylmethylamine fragment) |
| 70 | [C₃H₄NO]⁺ (Acryloyl cation) |
UV-Visible Electronic Transition Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the UV-Visible absorption spectra of molecules. researchgate.net It calculates the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions. mdpi.comresearchgate.net These calculations help identify the nature of the transitions, such as π → π* or n → π*, which are characteristic of the chromophores within the molecule. scirp.org The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is often necessary to accurately simulate spectra in solution. nih.govmdpi.com
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated systems of the oxazole ring and the propenamide moiety.
Table 4: Predicted UV-Visible Transitions for this compound Calculated using TD-DFT (B3LYP/6-311++G(d,p)) in ethanol.
| Predicted λmax (nm) | Predicted Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~210 | > 0.5 | HOMO → LUMO | π → π* |
Advanced Chromatographic and Separation Techniques for Purity Assessment (Methodology Development)
The assessment of purity is a critical step in the characterization of any chemical compound, particularly for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust, stability-indicating HPLC method is essential for separating the main compound from any process-related impurities or degradation products. nih.govresearchgate.net A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a molecule with the polarity of this compound.
Method development involves the systematic optimization of several parameters:
Stationary Phase: A C18 (octadecylsilyl) column is a common starting point, offering good retention for moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve impurities with different polarities.
Detection: A UV detector set at a wavelength of maximum absorbance (λmax), as determined by UV-Vis spectroscopy or TD-DFT calculations (e.g., ~210 nm), would provide high sensitivity.
Flow Rate and Temperature: Typical flow rates are around 1.0 mL/min, and column temperature is often controlled (e.g., 25-30 °C) to ensure reproducible retention times.
Table 5: Proposed HPLC Method Parameters for Purity Assessment
| Parameter | Proposed Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography system with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8-12 minutes |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, like many N-substituted amides, possesses relatively low volatility and high polarity due to the presence of the amide group, which can lead to poor peak shape and thermal degradation in a standard GC system. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable derivative.
For this compound, several derivatization strategies can be hypothesized based on methods developed for similar functional groups, such as acrylamide (B121943). researchgate.netchem-agilent.com Silylation is a common approach, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would react with the amide proton (N-H) to replace it with a non-polar trimethylsilyl (B98337) (TMS) group. thermofisher.com This process reduces hydrogen bonding, decreases polarity, and increases volatility, making the compound suitable for GC analysis. thermofisher.com Another potential method involves derivatization with xanthydrol, which reacts with the amide group to form a more stable N-xanthyl acrylamide derivative, a technique successfully used for the GC-MS analysis of acrylamide in various matrices. nih.govresearchgate.net
The resulting volatile derivative would then be analyzed using a GC system, typically equipped with a capillary column (e.g., DB-5ms, DB-35ms) and a mass spectrometry (MS) detector. chem-agilent.com The GC-MS approach provides not only retention time data for quantification but also mass spectra for definitive structural confirmation of the derivative.
Table 1: Hypothetical GC-MS Parameters for the TMS-Derivative of this compound
| Parameter | Value |
|---|---|
| GC System | Agilent 6890 or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Detector | Mass Spectrometer (EI mode) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | 40-450 m/z |
| Expected Derivative | N-[1-(trimethylsilyl)-(1,2-oxazol-3-yl)methyl]prop-2-enamide |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) is a highly efficient separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for chiral separations in the pharmaceutical industry due to its high speed, reduced consumption of organic solvents, and high separation efficiency. shimadzu.com
The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into its structure—for instance, through substitution on the propenamide chain or as part of a synthetic intermediate—SFC would be the premier technique for separating the resulting enantiomers. Chiral separation is critical as enantiomers of a compound can have significantly different pharmacological activities. shimadzu.com
The separation would be performed on a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OJ-H), are widely used and have proven effective for separating structurally related isoxazole (B147169) analogues. nih.gov The mobile phase would consist of supercritical CO2 modified with a small percentage of an alcohol co-solvent, such as methanol (B129727) or ethanol, to modulate analyte retention and improve peak shape. shimadzu.comnih.gov The addition of additives to the modifier can also be explored to enhance separation.
Table 2: Representative SFC Method for Chiral Separation of a Hypothetical Isoxazole Amide Derivative
| Parameter | Value |
|---|---|
| Chromatography System | Nexera UC Chiral Screening System or equivalent |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO2 / Ethanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 15 MPa (150 bar) |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Crystallographic Analysis and Polymorphism Studies (Theoretical and Experimental Methods for Structure Determination)
The three-dimensional arrangement of molecules in the solid state dictates many of a material's key physicochemical properties, including solubility, stability, and bioavailability. Crystallographic analysis and polymorphism studies are therefore essential for the thorough characterization of this compound.
X-ray Diffraction Analysis of Single Crystals
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise molecular structure and packing arrangement of a crystalline solid. The first step involves growing high-quality single crystals of this compound, typically through slow evaporation from a suitable solvent.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. This analysis provides unambiguous information on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds. For isoxazole amides, XRD studies reveal how molecules pack together, often forming hydrogen-bonded networks involving the amide N-H and C=O groups. nih.govresearchgate.net
Table 3: Illustrative Single-Crystal XRD Data for a Representative Organic Amide Compound
| Parameter | Example Value |
|---|---|
| Chemical Formula | C7H8N2O2 |
| Formula Weight | 152.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.912(3) |
| b (Å) | 11.645(4) |
| c (Å) | 11.078(2) |
| **β (°) ** | 105.21(2) |
| **Volume (ų) ** | 985.6(4) |
| Z (molecules/cell) | 4 |
| Calculated Density | 1.350 g/cm³ |
| R-factor (R1) | 0.048 |
Note: This data is hypothetical and serves as an example of typical crystallographic parameters.
Computational Prediction of Crystal Packing and Polymorphs
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different properties, making a comprehensive search for possible crystal structures crucial. Computational methods are increasingly used to predict the likely crystal packing arrangements and relative stabilities of polymorphs before or alongside experimental screening.
For this compound, computational studies would begin with an analysis of the molecule's conformational flexibility. Quantum chemical methods, such as Density Functional Theory (DFT), would be used to find the low-energy conformations of the molecule. nih.gov These conformers would then be used in crystal structure prediction (CSP) algorithms that search for energetically favorable packing arrangements in various common space groups. The result is a crystal energy landscape, which plots the relative lattice energy of thousands of hypothetical crystal structures. The most stable predicted structures provide targets for experimental polymorph screening. Such theoretical studies have been applied to related molecules like acrylamide to understand its behavior under pressure and potential for polymerization. researchgate.net
Solid-State NMR for Amorphous and Microcrystalline Forms
While XRD is ideal for single crystals, many pharmaceutical compounds exist in microcrystalline or amorphous forms. Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing these materials. SSNMR can distinguish between different polymorphs and between crystalline and amorphous forms, as the NMR signals are highly sensitive to the local molecular environment. researchgate.net
For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments would be particularly informative. The ¹³C chemical shifts of the carbonyl and isoxazole ring carbons would be sensitive to the crystalline packing and hydrogen bonding environment. researchgate.net The presence of sharp, distinct peaks in the spectrum is indicative of a single, ordered crystalline form, whereas broad, overlapping signals suggest an amorphous or disordered state. acs.org Furthermore, SSNMR techniques like ¹H-¹³C HETCOR can provide insights into proton proximities and hydrogen bonding, which are critical for understanding the stability of different solid forms. acs.org For heterocyclic isomers, ¹³C{¹⁴N} SSNMR experiments can definitively distinguish structures based on covalent C-N bonds. nsf.gov
Emerging Research Trajectories and Future Outlook for N 1,2 Oxazol 3 Yl Methyl Prop 2 Enamide
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide would likely involve the coupling of (1,2-oxazol-3-yl)methanamine with an activated form of acrylic acid, such as acryloyl chloride or an acrylic acid anhydride. A key challenge in developing sustainable synthetic routes would be to minimize the use of hazardous reagents and solvents.
Future research could focus on enzymatic or biocatalytic methods for the amide bond formation, which would operate under mild conditions and generate less waste. Another avenue for exploration is the use of green solvents, such as water or supercritical carbon dioxide, to reduce the environmental impact of the synthesis.
Table 1: Potential Synthetic Strategies for this compound
| Method | Reactants | Potential Advantages | Potential Challenges |
| Acylation | (1,2-oxazol-3-yl)methanamine, Acryloyl Chloride | High yield, well-established reaction | Use of corrosive and hazardous reagents |
| Amide Coupling | (1,2-oxazol-3-yl)methanamine, Acrylic Acid, Coupling Agent (e.g., DCC, EDC) | Milder conditions than acylation | Generation of byproducts that can be difficult to remove |
| Enzymatic Synthesis | (1,2-oxazol-3-yl)methanamine, Acrylic Acid Ester, Lipase | High selectivity, environmentally friendly | Enzyme stability and cost |
Exploration of New Reactivity Modes and Selective Transformations
The reactivity of this compound is expected to be dictated by its two primary functional groups: the 1,2-oxazole ring and the acrylamide (B121943) moiety. The acrylamide group can undergo a variety of reactions, including Michael additions, polymerizations, and cycloadditions. The 1,2-oxazole ring is known to be susceptible to ring-opening reactions under certain conditions, such as treatment with strong bases or reducing agents.
Future research could investigate the selective transformation of one functional group in the presence of the other. For example, catalytic methods could be developed to achieve selective hydrogenation of the acrylamide double bond without affecting the oxazole (B20620) ring. Conversely, conditions could be explored for the selective modification of the oxazole ring while leaving the acrylamide intact.
Integration into Flow Chemistry and Automation Platforms for Scalable Synthesis
For the potential large-scale production of this compound, the integration of its synthesis into flow chemistry platforms would be highly advantageous. Flow chemistry offers several benefits over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity.
An automated flow synthesis setup could be designed where the starting materials are continuously pumped through a series of reactors, with in-line purification and analysis. This would allow for a more efficient and reproducible synthesis process, which is crucial for industrial applications.
Advanced Computational Modeling for Structure-Reactivity Prediction and De Novo Design
Computational modeling techniques, such as density functional theory (DFT), can be employed to predict the structure and reactivity of this compound. These calculations can provide insights into the molecule's electronic properties, bond energies, and reaction mechanisms.
Furthermore, computational methods can be used for the de novo design of new derivatives of this compound with desired properties. For example, by systematically modifying the substituents on the oxazole ring or the acrylamide nitrogen, it may be possible to tune the compound's reactivity, solubility, or biological activity.
Potential as Monomers for Specialized Polymer Architectures and Functional Materials
The presence of the polymerizable acrylamide group suggests that this compound could serve as a monomer for the synthesis of novel polymers. The resulting polymers would feature pendant 1,2-oxazole rings, which could impart unique properties to the material.
For instance, the oxazole rings could act as ligands for metal ions, leading to the formation of coordination polymers with interesting catalytic or electronic properties. Additionally, the polarity of the oxazole ring could influence the polymer's solubility and thermal stability. Research in this area would involve the controlled polymerization of the monomer and the characterization of the resulting polymer's properties.
Green Chemistry Principles in the Synthesis and Transformations of the Chemical Compound
Applying the principles of green chemistry to the synthesis and transformations of this compound would be a critical aspect of future research. This would involve a holistic approach to minimizing the environmental impact of all chemical processes.
Key areas of focus would include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Exploring the possibility of deriving the starting materials from renewable resources.
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste.
Design for Degradation: Designing the molecule and its derivatives to be biodegradable after their intended use.
By adhering to these principles, the development of this compound and its applications could be pursued in a more sustainable and environmentally responsible manner.
Q & A
Q. What are the common synthetic routes for synthesizing N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide derivatives?
Methodological Answer: The synthesis typically involves multi-step organic reactions. For example:
- Step 1: Formation of the oxazole ring via cyclization of appropriate precursors (e.g., nitrile oxides with alkynes).
- Step 2: Functionalization of the oxazole core through alkylation or amidation reactions.
- Step 3: Introduction of the propenamide group via coupling reactions (e.g., using acryloyl chloride under basic conditions). Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side products. Monitoring via TLC and purification via column chromatography are critical .
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides, C=N/C-O stretches for oxazole).
- NMR: ¹H NMR reveals proton environments (e.g., vinyl protons in propenamide at δ 5.5–6.5 ppm; oxazole protons at δ 7.0–8.0 ppm). ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and heterocyclic carbons.
- HRMS: Validates molecular formula via exact mass matching .
Q. What are the typical applications of oxazole-propenamide hybrids in chemical research?
Methodological Answer: These compounds serve as:
- Building blocks for designing bioactive molecules (e.g., kinase inhibitors or antimicrobial agents).
- Probes for studying electronic properties due to their conjugated systems.
- Templates for structure-activity relationship (SAR) studies, particularly in medicinal chemistry .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in oxazole derivatives?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
- Refinement: Employ SHELXL for small-molecule refinement, adjusting parameters like anisotropic displacement and hydrogen bonding.
- Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization and Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O/N contacts) .
Q. How to address contradictions between experimental and computational spectroscopic data?
Methodological Answer:
- Troubleshooting Steps:
Verify sample purity via HPLC or melting point analysis.
Re-examine computational models (e.g., DFT calculations) for conformational flexibility or solvent effects.
Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Case Study: Inconsistent NOESY correlations might indicate dynamic processes (e.g., rotameric equilibria), requiring variable-temperature NMR .
Q. What strategies optimize reaction yields for complex oxazole-propenamide hybrids?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 88% yield for sulfonamide-oxazole hybrids under microwave vs. 50% conventional heating) .
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for amide coupling; aqueous/organic biphasic systems for cycloadditions.
- Catalyst Screening: Copper(I) catalysts enhance 1,3-dipolar cycloaddition efficiency .
Q. How to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays: Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence-based or calorimetric methods.
- Molecular Docking: Model interactions with protein active sites (e.g., G-protein coupled receptors) using software like AutoDock Vina.
- SAR Analysis: Compare analogs (e.g., thiophene vs. furan substitutions) to identify critical pharmacophores .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across similar oxazole-propenamide analogs?
Methodological Answer:
- Hypothesis Testing:
Check assay conditions (e.g., pH, temperature, cell line variability).
Assess compound stability (e.g., hydrolytic degradation of the propenamide group).
- Statistical Validation: Use dose-response curves (IC₅₀/EC₅₀) and replicate experiments to confirm reproducibility.
- Case Study: A compound with anti-cancer activity in one study but inactivity in another may differ in stereochemistry or formulation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
